molecular formula C16H20ClFO3 B1326055 Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate CAS No. 951887-17-5

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Cat. No. B1326055
M. Wt: 314.78 g/mol
InChI Key: QCRXOPOJZXJISE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves strategic functionalization of aromatic systems and the formation of ester linkages. For instance, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate is achieved through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate with phenylhydrazine hydrochloride . This process may share similarities with the synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, where the introduction of the ester functionality and the aromatic chloro and fluoro substituents would be key steps.

Molecular Structure Analysis

The molecular structure of compounds with similar features has been determined using techniques such as X-ray diffraction and computational methods. For example, the structure of 8-ethoxy-4-cyclooctenyltellurium trichloride was elucidated using X-ray diffraction, revealing its monoclinic system . Similarly, the molecular structure, vibrational frequencies, and stability of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods . These analyses provide insights into the geometric parameters and electronic properties that could be expected for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their behavior in various reactions. For instance, the TeO2-oxidation of alkenes in the presence of lithium halides leads to the formation of β-chloroalkyltellurium compounds, which are intermediates in the synthesis of alkanediol diacetates and monoacetates . The cyclization reactions to form fluorescent dyes, as seen in the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, also highlight the potential reactivity of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in forming cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can be deduced from their molecular characteristics. The presence of electronegative atoms like chlorine and fluorine can influence the molecular electrostatic potential, as seen in the MEP analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate . The intramolecular hydrogen bonds and π…π interactions contribute to the stability of these molecules, as observed in the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate . These properties are crucial for understanding the behavior of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate in various environments and its potential applications.

Scientific Research Applications

  • Chemistry of Sandmeyer Reaction

    • Field : Organic Chemistry
    • Application : The Sandmeyer reaction is used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via the formation of a diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
    • Method : The reaction starts from the reaction of nitrobenzene with diethyl malonate followed by decarboxylation (in the presence of LiCl) .
    • Results : As a result, corresponding aryl halides, trifluoromethylated compounds, aryl nitriles, and aryl thioethers can be obtained which are effectively used for the construction of biologically active compounds .
  • Synthesis of Anti-depressant Molecules

    • Field : Medicinal Chemistry
    • Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
    • Method : The synthesis involves the treatment of various organic halides with a suitable coupling partner using a variety of catalysts and ligands .
    • Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

properties

IUPAC Name

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRXOPOJZXJISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

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